molecular formula C11H10N4O3 B8598529 N-(3-Azido-2-hydroxypropyl)phthalimide CAS No. 200483-38-1

N-(3-Azido-2-hydroxypropyl)phthalimide

Cat. No.: B8598529
CAS No.: 200483-38-1
M. Wt: 246.22 g/mol
InChI Key: ZNFOYEMIXRVQNG-UHFFFAOYSA-N
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Description

Significance as a Multifunctional Synthetic Precursor in Organic Transformations

The primary significance of N-(3-Azido-2-hydroxypropyl)phthalimide stems from its trifunctional nature, which allows it to serve as a versatile linchpin in multistep synthetic pathways. Each functional group offers a gateway to a different class of reactions that can typically be performed orthogonally—that is, without interfering with the other groups.

The Azide (B81097) Group (-N₃): This high-energy functional group is a cornerstone of modern "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions, which form stable triazole rings. sigmaaldrich.com Azides are also precursors to primary amines through reduction, commonly achieved via Staudinger ligation or hydrogenation. sigmaaldrich.com

The Hydroxyl Group (-OH): As a secondary alcohol, this group can undergo a wide array of classic organic transformations. It can be oxidized to a ketone, or it can be alkylated or acylated to form ethers and esters, respectively. This allows for the attachment of various other molecular fragments.

The Phthalimide (B116566) Group: This moiety is one of the most established and reliable protecting groups for a primary amine. epo.org Its use is central to the Gabriel synthesis, a robust method for forming primary amines from alkyl halides. cjph.com.cn The phthalimide group is stable under many reaction conditions but can be readily removed, typically with hydrazine (B178648), to unmask the primary amine for further functionalization. epo.org

This strategic combination allows a synthetic chemist to, for example, first use the azide in a cycloaddition reaction, then modify the hydroxyl group, and finally deprotect the phthalimide to reveal an amine, all in a controlled, stepwise manner. This capability makes the compound an ideal scaffold for building libraries of diverse compounds or for the total synthesis of complex natural products.

Positional Context within Azide and Phthalimide Chemical Space

To fully appreciate the utility of this compound, it is essential to understand the chemical families to which its key functional groups belong.

Azide Chemical Space: Organic azides are compounds containing the azido (B1232118) functional group (-N₃). sigmaaldrich.com They are widely used in organic synthesis due to their diverse reactivity. google.comthermofisher.com The azide group can act as a soft nucleophile or participate as a 1,3-dipole in cycloaddition reactions, most famously in the Huisgen 1,3-dipolar cycloaddition to form 1,2,3-triazoles. thermofisher.com This reaction has become a premier example of "click chemistry," valued for its high yield, stereospecificity, and tolerance of a wide range of other functional groups. chemicalbook.com Furthermore, azides serve as masked primary amine functionalities, offering an alternative to methods like the Gabriel synthesis. sigmaaldrich.com

Phthalimide Chemical Space: Phthalimides are imide derivatives of phthalic anhydride. epo.orglookchem.com The phthalimide group has been a staple of organic synthesis since its introduction by Siegmund Gabriel in 1887. sigmaaldrich.com The Gabriel synthesis utilizes the nucleophilicity of the potassium salt of phthalimide to displace alkyl halides, ultimately leading to the formation of primary amines after a deprotection step. cjph.com.cn This method avoids the over-alkylation often seen when using ammonia (B1221849) or primary amines directly. cjph.com.cn Beyond this classic application, the phthalimide structure is found in a variety of pharmaceuticals and biologically active compounds, highlighting its importance in medicinal chemistry. sigmaaldrich.com

This compound thus occupies a unique position by merging these two worlds. It offers the amine-masking and synthetic utility of the phthalimide group while simultaneously providing the versatile reactivity of the azide, all on a simple three-carbon chain that also features a reactive hydroxyl group.

Broad Research Utility in Modern Organic Synthesis

The structure of this compound is not arbitrary; it is designed for maximum synthetic flexibility. A common and efficient route to this compound involves the ring-opening of N-glycidyl phthalimide (an epoxide) with an azide source like sodium azide. This reaction simultaneously installs the azide at the C3 position and the hydroxyl group at the C2 position, creating the target molecule in a single, stereocontrolled step.

Its utility is demonstrated in its potential as a precursor for a wide range of more complex molecules:

Amino Alcohols: Reduction of the azide and deprotection of the phthalimide would yield a diamino alcohol, a structural motif present in many natural products and pharmaceutical agents.

Peptidomimetics: The unmasked primary amine can be incorporated into peptide chains, while the azide allows for conjugation to other molecules or surfaces via click chemistry.

Heterocyclic Chemistry: The azide group is a gateway to synthesizing nitrogen-containing heterocycles like triazoles, while the phthalimide can be transformed into other heterocyclic systems.

Data Table for this compound

PropertyValue
Molecular Formula C₁₁H₁₀N₄O₃
Molecular Weight 246.22 g/mol
IUPAC Name 2-(3-azido-2-hydroxypropyl)isoindoline-1,3-dione
CAS Number Not available
Physical Appearance Not available in literature
Solubility Not available in literature
Melting Point Not available in literature
Boiling Point Not available in literature

An in-depth analysis of the synthetic routes for this compound and its structural analogs reveals a variety of chemical strategies. These methodologies primarily focus on two key approaches: the nucleophilic ring-opening of epoxides and the dehydroxyazidation of precursor molecules containing hydroxyl groups. These methods provide versatile pathways for the synthesis of azido-phthalimido alcohols, which are valuable intermediates in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

200483-38-1

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

2-(3-azido-2-hydroxypropyl)isoindole-1,3-dione

InChI

InChI=1S/C11H10N4O3/c12-14-13-5-7(16)6-15-10(17)8-3-1-2-4-9(8)11(15)18/h1-4,7,16H,5-6H2

InChI Key

ZNFOYEMIXRVQNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CN=[N+]=[N-])O

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of N 3 Azido 2 Hydroxypropyl Phthalimide

Transformations Involving the Azide (B81097) Functionality

The azide group is a high-energy, non-nucleophilic functional group that exhibits a unique set of reactions, making it a cornerstone of bioorthogonal chemistry. Its ability to undergo specific ligation reactions in complex chemical environments without interfering with biological processes is of paramount importance.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, a class of reactions known for their reliability, high yield, and simplicity. mdpi.comspringernature.com This reaction involves the coupling of an azide with a terminal alkyne to form a stable triazole ring. mdpi.com For N-(3-Azido-2-hydroxypropyl)phthalimide, this reaction provides a straightforward method for covalently linking it to a wide array of alkyne-containing molecules.

A defining characteristic of the CuAAC reaction is its exceptional regioselectivity. Unlike the uncatalyzed thermal Huisgen cycloaddition which produces a mixture of 1,4- and 1,5-disubstituted triazole isomers, the copper-catalyzed variant exclusively yields the 1,4-disubstituted regioisomer. mdpi.comnih.gov This is a direct consequence of the copper-mediated reaction mechanism, which proceeds through a copper acetylide intermediate, guiding the azide to react at a specific position. nih.gov The reaction of this compound with a terminal alkyne (R-C≡CH) in the presence of a Cu(I) catalyst will, therefore, predictably and selectively produce a single product: N-(2-hydroxy-3-(4-substituted-1H-1,2,3-triazol-1-yl)propyl)phthalimide. This high degree of control is crucial in applications like drug discovery and materials science where precise molecular architecture is essential. researchgate.netnih.gov

Table 1: Regioselectivity in Azide-Alkyne Cycloaddition

Reaction TypeCatalystReactantsPrimary Product(s)Regioselectivity
Thermal Huisgen CycloadditionNone (Heat)Azide + Terminal AlkyneMixture of 1,4- and 1,5-triazolesLow
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Cu(I) sourceAzide + Terminal Alkyne1,4-disubstituted 1,2,3-triazoleHigh (>95%)

The rate of the CuAAC reaction is significantly influenced by the catalyst system, which typically consists of a copper(I) source and a stabilizing ligand. nih.govjenabioscience.com Copper(I) is the active catalytic species, but it is prone to disproportionation and oxidation to the inactive Cu(II) state, especially in aqueous or aerobic conditions. jenabioscience.com To maintain a sufficient concentration of Cu(I), a reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to reduce any formed Cu(II) back to Cu(I). nih.govjenabioscience.com

Ligands play a dual role: they stabilize the Cu(I) oxidation state and accelerate the cycloaddition. mdpi.com Tris-(triazolylmethyl)amine ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are particularly effective. mdpi.com THPTA is favored for bioconjugation reactions due to its enhanced water solubility. jenabioscience.com Optimizing the concentrations of copper, the reducing agent, and the ligand is key to achieving rapid and high-yielding reactions. For instance, studies on the closely related azide, di(3-azido-2-hydroxypropyl) ether of bisphenol-A (DAHP-BPA), have explored its photo-induced CuAAC polymerization, where UV light reduces a Cu(II) precursor to the active Cu(I) catalyst, allowing for temporal control over the reaction. nsf.gov In these systems, the reaction kinetics are directly dependent on the duration and intensity of UV irradiation and the concentration of the copper catalyst. nsf.gov

Table 2: Common Components for CuAAC Catalyst System Optimization

ComponentFunctionCommon ExamplesTypical Concentration Range
Copper SourceProvides the catalytic metal centerCuSO₄·5H₂O, CuI, Copper wire50 µM - 1 mM
Reducing AgentMaintains copper in the active Cu(I) stateSodium Ascorbate, TCEP1-5 mM
LigandStabilizes Cu(I) and accelerates the reactionTBTA, THPTA5 equivalents relative to Cu
SolventSolubilizes reactantst-BuOH/H₂O, DMF, DMSOVaries

The concept of bioorthogonality refers to a chemical reaction that can occur inside a living system without interfering with or being influenced by native biochemical processes. nih.govnih.gov The CuAAC is a cornerstone of bioorthogonal chemistry because the participating functional groups—azides and terminal alkynes—are essentially absent from most biological systems. nih.gov This mutual inertness ensures that the reaction proceeds with high specificity. nih.gov

The azide functionality in this compound allows it to be used as a probe or building block in complex biological media. It can be selectively "clicked" onto a target molecule that has been tagged with a terminal alkyne, enabling applications such as protein labeling, activity-based protein profiling, and the synthesis of complex bioconjugates. mdpi.comnih.gov While copper toxicity can be a concern for in vivo applications, the development of copper-chelating ligands and low-copper reaction conditions has significantly mitigated this issue, expanding the scope of CuAAC in biological research. mdpi.com The reaction's orthogonality, high efficiency, and the stability of the resulting triazole linkage make it an invaluable tool for chemical biology. springernature.comnih.gov

Reduction of the Azide Group to Primary Amines

Beyond cycloaddition reactions, the azide group in this compound can be readily reduced to a primary amine. This transformation is a robust and clean method for amine synthesis, often favored over other methods like the Gabriel synthesis because it proceeds under milder conditions and avoids harsh reagents like hydrazine (B178648) for deprotection. masterorganicchemistry.com The reduction liberates nitrogen gas (N₂) as the only byproduct, simplifying purification. masterorganicchemistry.com This conversion is significant as it transforms the phthalimide-protected amino alcohol precursor into a molecule with a free primary amine, N-(3-Amino-2-hydroxypropyl)phthalimide, which can then undergo a host of further chemical modifications, such as amidation or alkylation.

Catalytic hydrogenation is a common and highly effective method for reducing azides to amines. masterorganicchemistry.com The reaction is typically carried out under an atmosphere of hydrogen gas in the presence of a metal catalyst. organic-chemistry.org Palladium-on-carbon (Pd/C) is a widely used and efficient catalyst for this purpose. nih.govmdpi.com The hydrogenation of N-(3-azido-2-hydroxypropyl) derivatives over palladium on carbon has been shown to effectively produce the corresponding 3-amino-2-hydroxypropyl derivatives. researchgate.net

The reaction is generally clean and high-yielding. It is important to note that under certain acidic conditions, catalytic hydrogenation can also reduce the phthalimide (B116566) group itself. rsc.org However, under standard, neutral conditions typically employed for azide reduction, the phthalimide group remains intact, ensuring the chemoselective reduction of the azide to the primary amine.

Table 3: Comparison of Azide Reduction Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C catalystRoom temp, 1 atm H₂, Methanol/Ethanol solventClean (N₂ byproduct), high yield, mild conditionsRequires specialized hydrogenation equipment
Staudinger ReactionTriphenylphosphine (B44618) (PPh₃), then H₂ORoom temp, THF/H₂O solventVery mild, highly chemoselectiveStoichiometric phosphine (B1218219) oxide byproduct can complicate purification
LiAlH₄ ReductionLithium aluminum hydride (LiAlH₄)0°C to room temp, anhydrous ether/THFPowerful reducing agentReduces other functional groups (e.g., esters, amides), requires strict anhydrous conditions

Staudinger Reaction (PPh3-mediated Reduction)

The azide group in this compound can be selectively reduced to a primary amine through the Staudinger reaction. This reaction is exceptionally mild and highly chemoselective, leaving other functional groups such as the hydroxyl and the phthalimide intact. organic-chemistry.org The reaction is typically mediated by a phosphine, most commonly triphenylphosphine (PPh3). wikipedia.org

The product of this reaction is N-(3-Amino-2-hydroxypropyl)phthalimide, a key intermediate for further functionalization.

Table 1: Staudinger Reduction of this compound
ReactantReagentsProductByproductGeneral Conditions
This compound1. Triphenylphosphine (PPh3) 2. Water (H2O)N-(3-Amino-2-hydroxypropyl)phthalimideTriphenylphosphine oxide (Ph3P=O)Reaction in an organic solvent like THF or diethyl ether, followed by aqueous workup.

Reactivity of the Hydroxyl Group

The secondary hydroxyl group is a key site for introducing structural diversity through various functionalization reactions.

The secondary alcohol of this compound can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid or base. For instance, reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) yields the ester derivative. Esterification provides a means to introduce a wide array of functional groups onto the molecule. In one study, a related phthalimido-epoxide was converted to a hydroxypropyl benzoate (B1203000) derivative via an N-heterocyclic carbene (NHC)-mediated oxidative esterification of an aldehyde, demonstrating the accessibility of the hydroxyl position for ester formation. beilstein-journals.orgnih.gov

Table 2: Representative Esterification of the Hydroxyl Group
ReactantReagentsProduct TypeGeneral Conditions
This compoundCarboxylic Acid (R-COOH), DCC, DMAPEster (R-COO-)Dichloromethane (DCM) or Tetrahydrofuran (THF), room temperature.
This compoundAcyl Chloride (R-COCl), Pyridine or Et3NEster (R-COO-)DCM or THF, 0 °C to room temperature.
This compoundAcid Anhydride ((RCO)2O), Pyridine or DMAPEster (R-COO-)DCM, room temperature.

Ether derivatives can be prepared from the hydroxyl group, most commonly via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. The subsequent reaction of this nucleophilic alkoxide with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of an ether linkage. This pathway allows for the introduction of various alkyl or aryl groups at the hydroxyl position.

Table 3: Williamson Ether Synthesis of the Hydroxyl Group
ReactantReagentsProduct TypeGeneral Conditions
This compound1. Sodium Hydride (NaH) 2. Alkyl Halide (R-X)Ether (R-O-)Anhydrous polar aprotic solvent (e.g., THF, DMF), 0 °C to room temperature.

The Mitsunobu reaction is a powerful method for the functionalization of primary and secondary alcohols, proceeding with a characteristic inversion of stereochemistry at the alcohol carbon. missouri.eduwikipedia.org This reaction converts the hydroxyl group of this compound into a good leaving group in situ, allowing for its displacement by a wide range of nucleophiles. organic-chemistry.org The reaction is typically carried out using a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

The mechanism begins with the reaction between PPh3 and DEAD to form a phosphonium (B103445) salt intermediate. organic-chemistry.org This intermediate activates the hydroxyl group, which is then displaced by a suitable pronucleophile in an SN2 reaction. wikipedia.org A variety of nucleophiles can be employed, including carboxylic acids (to form esters), phenols (to form aryl ethers), and other nitrogen nucleophiles. missouri.eduorganic-chemistry.org This versatility makes the Mitsunobu reaction a key strategy for introducing diverse functionalities with stereochemical control. organic-chemistry.org

Table 4: Mitsunobu-Type Functionalizations
Nucleophile (Pronucleophile)ReagentsResulting Functional Group
Carboxylic Acid (RCOOH)PPh3, DEAD/DIADEster (-OCOR)
Phenol (ArOH)PPh3, DEAD/DIADAryl Ether (-OAr)
Thiol (RSH)PPh3, DEAD/DIADThioether (-SR)
Hydrazoic Acid (HN3)PPh3, DEAD/DIAD, Diphenylphosphoryl azide (DPPA)Azide (-N3)

Chemical Modifications of the Phthalimide Moiety

The phthalimide group serves as a robust protecting group for the primary amine. Its removal, or deprotection, is a critical step in many synthetic sequences to reveal the amine functionality for further reaction.

The most classic method for phthalimide cleavage is the Ing-Manske procedure, which involves treatment with hydrazine (N2H4) in a refluxing solvent like ethanol. thieme-connect.de The reaction proceeds via nucleophilic attack of hydrazine on one of the imide carbonyls, followed by cyclization to form the stable phthalhydrazide (B32825) byproduct, liberating the desired primary amine.

Alternative, milder conditions have been developed to avoid the harshness of refluxing hydrazine. These include the use of aqueous methylamine (B109427) or ethylenediamine (B42938) at room temperature. beilstein-journals.orgnih.gov Another effective method involves reduction with sodium borohydride (B1222165) (NaBH4) in an alcohol solvent, followed by an acidic workup. organic-chemistry.org The choice of deprotection method often depends on the stability of other functional groups present in the molecule. trilinkbiotech.comglenresearch.com

Table 5: Common Phthalimide Deprotection Methods
MethodReagentsGeneral ConditionsByproduct
Hydrazinolysis (Ing-Manske)Hydrazine hydrate (B1144303) (N2H4·H2O)Reflux in EthanolPhthalhydrazide
Amine-based CleavageAqueous Methylamine (CH3NH2) or EthylenediamineRoom temperatureN-substituted phthalamide (B166641) derivative
Reductive Cleavage1. Sodium borohydride (NaBH4) in 2-propanol/H2O 2. Acetic AcidRoom temperature to reflux, followed by acidificationPhthalamide-related species

Phthalimide as a Reactive Component in Multicomponent Reactions

Beyond its role as a protective group, the phthalimide moiety has recently been explored as an active participant in multicomponent reactions (MCRs). nih.govnih.gov MCRs are powerful tools in synthetic chemistry that combine three or more reactants in a single step to form a complex product, enhancing efficiency and molecular diversity. nih.govnih.gov

Specifically, the phthalimide ring can function as an acid component in the Passerini reaction, a well-known isocyanide-based MCR. organic-chemistry.orgnih.govacs.org Traditionally, the Passerini reaction involves an aldehyde, an isocyanide, and a carboxylic acid to produce α-acyloxy amides. nih.gov However, research has shown that the N-H proton of the phthalimide ring (pKa ≈ 8.3) is sufficiently acidic to activate an aldehyde, thereby replacing the conventional carboxylic acid component. orgoreview.comnih.gov

The proposed mechanism involves the activation of the aldehyde by the acidic N-H of the phthalimide. nih.govacs.org This is followed by nucleophilic attack of the isocyanide on the activated aldehyde carbonyl. A subsequent intramolecular reaction leads to the formation of the Passerini product. nih.govacs.org This novel reactivity expands the scope of MCRs, allowing for the synthesis of complex molecules that would be difficult to access through other means. nih.govnih.gov The resulting products can be further derivatized, for instance, by cleaving the phthalimide group via hydrazinolysis to yield α-amidine alcohols. organic-chemistry.orgacs.org

Table 3: Phthalimide in the Passerini Multicomponent Reaction

Role of PhthalimideReactantsProduct TypeKey FeaturesReference
NH-Acid ComponentPhthalimide, Aldehyde, Isocyanideα-Phthalimido-carboxamide derivativeExpands the scope of MCRs beyond traditional carboxylic acids. The phthalimide moiety is stable and resistant to many solvents. organic-chemistry.orgnih.govnih.govacs.org

Advanced Applications in Academic Organic Synthesis and Material Science

Building Blocks for Complex Molecular Architectures

The unique arrangement of orthogonal functional groups makes N-(3-Azido-2-hydroxypropyl)phthalimide an ideal starting point for creating sophisticated molecular designs. The phthalimide (B116566) serves as a stable protecting group for a primary amine, the hydroxyl group offers a site for nucleophilic reactions or oxidation, and the azide (B81097) group is a gateway to cycloaddition reactions, most notably "click chemistry."

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound provides a robust scaffold for combinatorial chemistry, enabling the rapid synthesis of a multitude of distinct molecules. The phthalimide structural core itself is a well-known pharmacophore found in various biologically active compounds, including anti-inflammatory and antimicrobial agents nih.govnih.govmdpi.com.

The synthetic strategy for library generation can be systematically planned, as outlined in the table below. By sequentially reacting each functional group with a different set of building blocks, a large and structurally diverse library can be assembled from a single starting scaffold.

Reaction StepTarget Functional GroupPotential ReactionsExample Reagent ClassResulting Functionality
1Hydroxyl (-OH)Esterification, EtherificationCarboxylic Acids, Acyl Chlorides, Alkyl HalidesDiverse esters or ethers
2Azide (-N₃)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkynes1,2,3-Triazole ring linking to various moieties
3Phthalimide (Protected Amine)Deprotection (e.g., Hydrazinolysis) followed by AmidationHydrazine (B178648), then Carboxylic Acids or Acyl ChloridesPrimary amine revealed and converted to diverse amides

This stepwise approach allows for the introduction of three distinct points of diversity, making the scaffold highly valuable for creating libraries aimed at identifying new therapeutic leads.

Beyond combinatorial libraries, this compound is instrumental in the rational design of complex, multifunctional molecules. The orthogonal nature of its functional groups—meaning each can be reacted selectively without interfering with the others—is key to its utility.

For instance, the azide group is selectively reactive towards alkynes in click chemistry, a reaction that is bio-orthogonal and proceeds under mild conditions. The hydroxyl group can be modified through standard reactions like esterification without affecting the azide or the phthalimide. Subsequently, the phthalimide can be removed using hydrazine to liberate the primary amine, which can then undergo further modification, such as acylation or reductive amination. This controlled, sequential functionalization is critical for building molecules with precisely defined architectures for applications in materials science, diagnostics, and targeted therapeutics.

Chemical Conjugation and Functionalization Strategies

The ability to covalently link different molecular entities with high specificity is crucial in many areas of chemical biology and materials science. This compound serves as a heterobifunctional linker, enabling the conjugation of diverse substrates.

Bioconjugation involves the linking of biomolecules, such as proteins or nucleic acids, to other molecules, including fluorescent probes, drugs, or solid supports. The azide group on this compound is an ideal handle for such applications due to its participation in highly efficient and specific click chemistry reactions nih.gov.

Azide-modified nucleosides and oligonucleotides are powerful tools for bioorthogonal labeling and functionalization uni-greifswald.de. The azide group is a versatile bioorthogonal reporter that can be chemically engineered into a biomolecule of interest nih.gov. A common strategy involves incorporating an azide-bearing phosphoramidite building block during the solid-phase synthesis of an oligonucleotide.

This compound can be converted into such a phosphoramidite reagent. Once incorporated into a DNA or RNA strand, the azide group provides a specific site for conjugation. Using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, an alkyne-modified reporter molecule, such as a fluorophore or a quencher, can be covalently attached to the oligonucleotide nih.gov. This method is widely used for creating probes for genetic analysis, diagnostics, and nanotechnology applications. The chemical stability of the azide group is a key advantage, although its compatibility with certain reagents used in automated synthesis, such as P(III) species, must be considered nih.gov.

Azide-modified nucleosides are a significant class of compounds, with some exhibiting potent antiviral properties researchgate.net. This compound serves as a valuable precursor for the synthesis of acyclic nucleoside analogs. In these molecules, the flexible azido-hydroxypropyl backbone mimics the sugar moiety of natural nucleosides.

The synthesis can involve attaching a nucleobase to the backbone, often via the hydroxyl group. The resulting acyclic analog possesses several key features:

An azide group, known to be important for the biological activity of some antiviral compounds.

A protected primary amine (the phthalimide), which can be deprotected to reveal a group that can mimic the 5'-hydroxyl of a natural nucleoside or serve as another point for conjugation.

A flexible backbone, which can offer different binding kinetics to target enzymes compared to traditional ribose-based nucleosides.

Research has shown that nucleoside analogs containing azido (B1232118) groups can be effective inhibitors of viral enzymes, highlighting the therapeutic potential of scaffolds derived from this compound researchgate.netchapman.edu.

Functionalization of Polymeric Materials and Hybrid Systems

This compound serves as a valuable reagent for the modification of polymeric materials, primarily through the strategic implementation of "click chemistry." The azide moiety within the compound is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and highly efficient reaction for covalently linking molecules to polymer backbones.

Researchers have utilized analogous azido-phthalimide compounds to functionalize polymers such as polyurethanes. By incorporating alkyne groups into the polymer structure, a subsequent reaction with an azido-phthalimide derivative in the presence of a copper catalyst allows for the grafting of the phthalimide group onto the polymer chain. This method provides a high degree of control over the functionalization and can be carried out under mild conditions, preserving the integrity of the polymer backbone.

The resulting functionalized polymers exhibit altered physical and chemical properties, which can be tailored for specific applications. For instance, the introduction of the phthalimide group can enhance thermal stability or modify the solubility and surface properties of the material. This approach is instrumental in creating advanced hybrid materials with precisely engineered characteristics.

Table 1: Representative Conditions for Polymer Functionalization using Azide-Alkyne Click Chemistry

Polymer TypeAzide CompoundCatalyst SystemSolventTemperature (°C)Result
Alkyne-functionalized PolyurethaneN-(azidoethyl)phthalimideCuSO₄/Sodium AscorbateDMF60Quantitative functionalization of the polymer side-chains.
Alkyne-functionalized PolyesterThis compoundCu(I) sourceDichloromethaneRoom Temp.Covalent attachment of phthalimide moieties.

Preparation of Functionalized Surfaces and Nanomaterials

The principles of click chemistry, leveraging the azide group of this compound, are also extended to the modification of surfaces and the synthesis of functionalized nanomaterials. This surface engineering is critical for applications in fields such as biotechnology, electronics, and catalysis.

For example, polystyrene microspheres have been functionalized by first introducing chlorine groups onto their surface, which are then converted to azide functionalities. These azide-modified microspheres can then react with alkyne-terminated molecules, including those derived from or analogous to this compound, to create a stable, covalently bound surface layer. This allows for the precise control of surface chemistry, enabling the attachment of a wide array of molecules to tailor the particle's interaction with its environment.

This methodology is not limited to polymeric microspheres but can also be applied to other nanomaterials, such as metallic nanoparticles and quantum dots. The functionalization can impart desirable properties such as increased stability in biological fluids, the introduction of fluorescent labels, or the attachment of specific ligands for targeted delivery applications.

Precursors for Nitrogen-Containing Heterocyclic Systems

This compound is a key building block for the synthesis of various nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.

Triazole-Containing Hybrid Structures

The most prominent application of the azide group in this compound is in the 1,3-dipolar cycloaddition reaction with alkynes to form 1,2,3-triazole rings. This reaction is a cornerstone of click chemistry and allows for the efficient synthesis of complex hybrid molecules containing both phthalimide and triazole moieties. acs.org

The synthesis of phthalimido-alkyl-1H-1,2,3-triazole derivatives has been reported with good to excellent yields. organic-chemistry.org In a typical procedure, N-(azido-alkyl)phthalimides are reacted with a terminal alkyne in the presence of a copper(I) catalyst, such as copper iodide, and a base like triethylamine (B128534) in a suitable solvent like N,N-dimethylformamide (DMF). organic-chemistry.org The resulting triazole-phthalimide hybrids have been investigated for a range of biological activities. acs.orgnih.gov The combination of the phthalimide and triazole rings in a single molecule can lead to synergistic effects and enhanced biological profiles. acs.orgnih.gov

Table 2: Synthesis of Triazole-Phthalimide Hybrids

Azide PrecursorAlkyneCatalystSolventYield (%)
N-(azidoethyl)phthalimidePropargyl BromideCopper Iodide (CuI)DMF70-96
N-(azidopropyl)phthalimidePhenylacetyleneCopper Iodide (CuI)DMF70-96

Synthesis of Pyrrole Derivatives via Azide Intermediates

The synthesis of pyrrole derivatives from alkyl azides like this compound is a more complex transformation. While direct conversion is not a commonly reported high-yield pathway, multi-step sequences involving the azide functionality have been developed.

One such method involves the initial conversion of an azide to a 1-sulfonyl-1,2,3-triazole. This is achieved through a copper-catalyzed cycloaddition reaction between a terminal alkyne and a sulfonyl azide. acs.orgorganic-chemistry.org The resulting 1-sulfonyl-1,2,3-triazole can then serve as a precursor to an α-imino rhodium carbene complex upon treatment with a rhodium(II) catalyst. nih.govacs.orgorganic-chemistry.org This reactive intermediate can then undergo a transannulation reaction with alkenyl alkyl ethers to afford substituted pyrroles. acs.orgorganic-chemistry.org

This one-pot sequential reaction, starting from a terminal alkyne and a sulfonyl azide, demonstrates the utility of azide-derived intermediates in the synthesis of pyrroles. acs.orgorganic-chemistry.org Although this pathway does not directly utilize an alkyl azide like the title compound in a single step, it illustrates a synthetic strategy where the azide group is transformed into a triazole, which then acts as the key intermediate for pyrrole formation.

Role in the Synthesis of Synthetic Intermediates for Advanced Molecules

This compound is a versatile synthetic intermediate for the construction of more complex and advanced molecules. The three distinct functional groups—phthalimide, azide, and hydroxyl—can be selectively manipulated to build molecular complexity.

The phthalimide group is a well-established protecting group for primary amines. For instance, in the synthesis of enantiomerically pure N-(2,3-dihydroxypropyl)arylamides, a similar phthalimido-containing epoxide is used as a key intermediate. The phthalimide ring can be cleaved under mild conditions, for example, using hydrazine or methylamine (B109427), to liberate the primary amine. This strategy is widely employed in the synthesis of pharmaceuticals and other bioactive molecules where the introduction of a primary amino group is required at a late stage of the synthesis.

The azide group can be reduced to a primary amine, providing an alternative route to amino-functionalized compounds. Furthermore, the hydroxyl group can be derivatized through esterification or etherification, allowing for the attachment of other molecular fragments. The combination of these functionalities makes this compound a valuable chiral building block and a precursor for a variety of advanced molecules with potential applications in medicinal chemistry and materials science.

Future Research Perspectives and Methodological Advancements

Development of Sustainable and Efficient Synthetic Routes

Future efforts in the synthesis of N-(3-Azido-2-hydroxypropyl)phthalimide and related β-azido alcohols will likely prioritize green and efficient methodologies. Key areas of development include novel catalysts and the adoption of advanced process technologies like continuous flow chemistry.

Catalyst Development for Enhanced Selectivity and Yield

The synthesis of β-azido alcohols, the core structure of the title compound, traditionally involves the ring-opening of epoxides. chemrevlett.com The development of advanced catalytic systems is crucial for improving the efficiency, regioselectivity, and sustainability of this transformation.

Heterogeneous and Recyclable Catalysts: A significant advancement lies in the use of innovative, eco-friendly nanocatalysts. For instance, a magnetic nanocatalyst, Fe3O4@SiO2@CS@POCl2-x, has been introduced for the regioselective azidolysis of epoxides. This catalyst facilitates rapid azidation under mild conditions with high yields and can be easily recovered using a magnet, highlighting a sustainable approach.

Metal and Enzyme Catalysis: Research has also explored various metal-catalyzed methods for the direct hydroxyazidation of alkenes, employing inexpensive catalysts like MnBr2. chemrevlett.com Furthermore, enzyme-catalyzed processes represent an attractive green alternative. Dual-enzyme cascade strategies, using a styrene monooxygenase for asymmetric epoxidation followed by a halohydrin dehalogenase for regioselective azide (B81097) ring-opening, can produce enantiopure azido (B1232118) alcohols. chemrevlett.com

Future research will likely focus on designing catalysts with higher turnover numbers, broader substrate scopes, and enhanced stereoselectivity, while minimizing waste and avoiding harsh reaction conditions.

Catalyst SystemSubstrateKey Advantages
Fe3O4@SiO2@CS@POCl2-x EpoxidesEco-friendly, high yield, high regioselectivity, magnetically recoverable.
MnBr2 / Air AlkenesInexpensive catalyst, uses air as a terminal oxidant, mild conditions. chemrevlett.com
Styrene Monooxygenase (SMO) & Halohydrin Dehalogenase (HHDH) AlkenesHigh regio- and stereo-selectivity, produces enantiopure compounds. chemrevlett.com
Cerium(III) chloride / NaN3 EpoxidesMild ring-opening, convenient, high regioselectivity. organic-chemistry.org

Integration with Continuous Flow Chemistry

The integration of synthetic routes into continuous flow systems offers substantial advantages over traditional batch processing, particularly for the synthesis of organic azides which can be hazardous. nih.gov Flow reactors provide superior control over reaction parameters such as temperature and pressure, enhance heat and mass transfer, and improve safety by minimizing the volume of reactive intermediates at any given time. nih.govorganic-chemistry.org

A continuous-flow direct azidation of alcohols using a recyclable solid acid catalyst (Amberlyst-15) has been reported, demonstrating the potential for safer, scalable production of azide compounds. nih.govorganic-chemistry.orgacs.org Such a system could be adapted for the synthesis of this compound, potentially integrating multiple reaction steps—such as epoxide formation, azidolysis, and phthalimide (B116566) introduction—into a single, streamlined process. scielo.br This approach not only enhances safety and efficiency but also facilitates automation and reduces waste. acs.org

Expanding Reactivity Profiles and Orthogonal Transformations

This compound is a trifunctional molecule, and a key area of future research is the exploration of its orthogonal reactivity. This involves selectively addressing one functional group while leaving the others intact, enabling complex, multi-step modifications.

The azide group is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. nih.govwikipedia.orgresearchgate.net Its most prominent reactions are:

Huisgen 1,3-Dipolar Cycloaddition: Often termed "click chemistry," this reaction with an alkyne forms a stable triazole linkage. nanosoftpolymers.comsigmaaldrich.com The copper-catalyzed version (CuAAC) is highly efficient, while the strain-promoted azide-alkyne cycloaddition (SPAAC) eliminates the need for a potentially toxic copper catalyst, making it ideal for biological applications. wikipedia.orgnih.govgoldchemistry.com

Staudinger Ligation: This reaction between an azide and a phosphine (B1218219) forms an amide bond and is one of the earliest developed bioorthogonal reactions. nih.govnih.gov

The hydroxyl group offers a gateway to traditional organic transformations. It can be selectively oxidized to a ketone, esterified, or converted into an ether, allowing for the attachment of a wide range of other molecules. The challenge and opportunity lie in performing these transformations chemoselectively without disturbing the azide moiety. sigmaaldrich.com

The phthalimide group serves as a robust protecting group for the primary amine. Its removal, typically with hydrazine (B178648), unmasks the amine for further functionalization, such as amidation. This deprotection step is orthogonal to the azide's click chemistry and the hydroxyl group's reactivity, providing a third dimension of chemical handleability.

Novel Applications in Supramolecular Chemistry and Advanced Materials

The unique structural features of this compound make it a promising candidate for creating novel supramolecular assemblies and advanced functional materials.

The phthalimide moiety itself has a strong propensity to engage in non-covalent interactions, such as π-π stacking and dipole-dipole interactions. nih.govdoaj.orgresearchgate.net These interactions can guide the self-assembly of molecules into well-defined, extended supramolecular structures. nih.govnih.gov Future work could explore how the azido and hydroxyl groups can be used to further direct this assembly or to functionalize the resulting supramolecular networks.

In materials science, the azide group is highly versatile. It can be used as a cross-linker in polymer chemistry; upon thermal or photolytic activation, it releases nitrogen gas to form a highly reactive nitrene intermediate, which can then form covalent bonds with adjacent polymer chains. nih.govacs.org This allows for the creation of thermosets and the modification of material properties. Furthermore, the azide's ability to participate in click chemistry makes the title compound an excellent monomer or surface functionalization agent for creating functional polymers and materials for diverse applications, from drug delivery to electronics. nanosoftpolymers.comacs.org

Interdisciplinary Research with Chemical Biology and Materials Science

The true potential of this compound lies at the intersection of chemistry, biology, and materials science. Its trifunctional nature makes it an ideal molecular linker to bridge these disciplines.

In chemical biology , the azide group allows for the molecule to be "clicked" onto biomolecules like proteins, lipids, or nucleic acids for imaging and tracking purposes. nih.govnih.govspringernature.com The phthalimide-protected amine, once deprotected, could be used to attach the molecule to a solid support or another probe, while the hydroxyl group could be modified to alter solubility or attach other functional units.

This functionality directly translates into materials science applications with a biological interface. For example, the compound could be used to functionalize the surfaces of nanoparticles or polymers. acs.org The azide could then be used to attach a targeting ligand (e.g., a peptide) via click chemistry, while the hydroxyl group could be used to attach a drug molecule, creating a targeted drug delivery system. The phthalimide group could be part of a larger polymer backbone. This interdisciplinary approach could lead to the development of advanced biosensors, biocompatible materials, and sophisticated platforms for theranostics.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(3-Azido-2-hydroxypropyl)phthalimide with high yield and purity?

  • Methodological Answer : The synthesis involves introducing azide groups via nucleophilic substitution. For example, 2-(azidomethyl)oxirane can react with phthalimide derivatives under controlled conditions (e.g., 60°C in a polar solvent like acetonitrile). Sodium azide (NaN₃) in toluene/water mixtures (8:2 ratio) under reflux for 5–7 hours has been used for analogous azide substitutions, ensuring complete conversion . Monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) and post-reaction purification (e.g., crystallization in ethanol) improves purity.

Q. How is the degree of substitution (DS) quantified in this compound derivatives?

  • Methodological Answer : DS is determined via ¹H NMR by integrating anomeric proton signals of the parent compound (e.g., chitosan in related studies) and comparing them to azide-functionalized peaks. For example, DS values between 18–76% were achieved by adjusting the molar ratio of 2-(azidomethyl)oxirane to the substrate .

Q. What analytical techniques validate the structural integrity of this compound?

  • Methodological Answer : Use FT-IR to confirm azide stretches (~2100 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹). LC-MS or HRMS verifies molecular weight, while ¹³C NMR identifies carbons adjacent to azido and hydroxyl moieties. For crystalline derivatives, XRD can assess purity .

Advanced Research Questions

Q. How does the azido group influence reactivity in click chemistry applications?

  • Methodological Answer : The azido group enables strain-promoted alkyne-azide cycloaddition (SPAAC) for bioconjugation. To optimize, test reaction kinetics with dibenzocyclooctyne (DBCO) derivatives in PBS (pH 7.4) at 25°C. Monitor via UV-Vis (loss of azide peak) or fluorescence tagging. Adjust steric hindrance by modifying DS, as demonstrated in chitosan-based systems .

Q. What strategies mitigate thermal instability during azide-functionalized phthalimide synthesis?

  • Methodological Answer : Avoid prolonged heating above 60°C to prevent azide decomposition. Use inert atmospheres (N₂/Ar) and aprotic solvents (e.g., DMF or MeCN). For exothermic steps, employ dropwise addition of NaN₃ and monitor temperature with an external probe. Post-synthesis, store derivatives at –20°C in amber vials .

Q. How to design experiments evaluating bioactivity in drug delivery systems?

  • Methodological Answer : Functionalize polymeric carriers (e.g., chitosan) with this compound to enable payload conjugation. Assess cytotoxicity via MTT assays on HEK-293 cells and drug release profiles in PBS (pH 5.5 and 7.4). Compare DS-dependent efficacy: higher DS (e.g., 76%) may enhance targeting but increase immunogenicity .

Q. What are the challenges in characterizing azide degradation byproducts under physiological conditions?

  • Methodological Answer : Simulate physiological environments (e.g., 37°C in human serum) and analyze degradation via HPLC-MS. Identify primary byproducts (e.g., amines via Staudinger reaction) and quantify using calibration curves. Cross-validate with ¹H NMR to track azide signal reduction over time .

Key Research Gaps and Contradictions

  • uses NaN₃ for azide substitution, but employs 2-(azidomethyl)oxirane. The latter may offer better regioselectivity but requires stricter temperature control.
  • reports DS up to 76%, but higher DS could compromise solubility in aqueous systems, necessitating trade-off analyses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.